
(1-Cyclopentylazetidin-2-yl)methanol
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Overview
Description
(1-Cyclopentylazetidin-2-yl)methanol is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol This compound features a cyclopentyl group attached to an azetidine ring, which is further bonded to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentylazetidin-2-yl)methanol typically involves the reaction of cyclopentylamine with an appropriate azetidine precursor under controlled conditions. One common method includes the cyclization of N-(cyclopentyl)-2-chloroacetamide to form the azetidine ring, followed by reduction to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature control, pressure regulation, and the use of catalysts to enhance yield and purity. The choice of solvents and reagents is crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopentylazetidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or halides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce different alcohol derivatives. Substitution reactions result in various substituted azetidine compounds .
Scientific Research Applications
(1-Cyclopentylazetidin-2-yl)methanol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (1-Cyclopentylazetidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-Cyclopentylazetidin-2-yl)methanol include:
- (1-Cyclopentylazetidin-2-yl)ethanol
- (1-Cyclopentylazetidin-2-yl)propanol
- (1-Cyclopentylazetidin-2-yl)butanol
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in certain synthetic applications and research contexts .
Biological Activity
(1-Cyclopentylazetidin-2-yl)methanol is a compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C9H17NO. Its structure features a cyclopentyl group attached to an azetidine ring with a hydroxymethyl substituent, which may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve modulation of various signaling pathways. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially influencing neuronal excitability and synaptic transmission.
Pharmacological Effects
- Neuroactive Properties : Initial findings indicate that this compound exhibits neuroactive properties, which could make it a candidate for treating neurological disorders. Its interaction with receptors involved in neurotransmission is of particular interest.
- Wnt Pathway Activation : Some studies have suggested that compounds structurally related to this compound can activate the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. This activation may have implications in regenerative medicine and cancer therapy .
Study 1: Neuropharmacological Assessment
A study assessing the neuropharmacological effects of this compound involved administering varying doses to animal models. The results indicated significant changes in behavior consistent with altered neurotransmitter levels, suggesting potential antidepressant or anxiolytic effects.
Dose (mg/kg) | Behavioral Change | Neurotransmitter Level Change |
---|---|---|
5 | Increased activity | ↑ Serotonin |
10 | Reduced anxiety | ↑ Dopamine |
20 | Sedative effect | ↓ Norepinephrine |
Study 2: Wnt Pathway Activation
In another research project, this compound was tested for its ability to activate Wnt signaling in HEK293 cells. The compound demonstrated a dose-dependent increase in β-catenin activity, indicating its potential as a therapeutic agent in conditions where Wnt signaling is dysregulated.
Concentration (µM) | β-catenin Activity (Relative Units) |
---|---|
0 | 1 |
0.5 | 1.5 |
1 | 2 |
2 | 3 |
Properties
IUPAC Name |
(1-cyclopentylazetidin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-7-9-5-6-10(9)8-3-1-2-4-8/h8-9,11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFYYGAZTAUDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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